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formylanthranilate

Authored by: A Senior Application Scientist
Introduction: The Structural Imperative of Methyl N-
formylanthranilate

Methyl N-formylanthranilate (CAS 41270-80-8), also known as Methyl 2-formamidobenzoate,
is an aromatic compound of significant interest in the fields of flavor, fragrance, and
pharmaceutical intermediate synthesis.[1][2] Its molecular structure, comprising a methyl ester
and an N-formyl group on an anthranilate framework, dictates its chemical reactivity,
organoleptic properties, and utility as a building block. The unambiguous confirmation of this
structure is paramount for quality control, reaction monitoring, and regulatory compliance.

This guide provides a comprehensive analysis of the core spectroscopic techniques used to
elucidate and verify the structure of Methyl N-formylanthranilate. We will delve into Nuclear
Magnetic Resonance (NMR) spectroscopy (*H and 13C), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). The discussion moves beyond mere data presentation to explore the
causal relationships between molecular structure and spectral output, offering field-proven
insights into experimental design and data interpretation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed
information about the chemical environment, connectivity, and spatial arrangement of atoms.

For Methyl N-formylanthranilate, *H and 3C NMR are used in concert to create a complete

atomic map.

Experimental Protocol: 'H and **C NMR

Rationale for Solvent Selection: Deuterated chloroform (CDCIs) is the preferred solvent for this
analysis. It is chemically inert, possesses excellent solvating power for aromatic esters and
amides, and its residual proton signal (CHCIs at ~7.26 ppm) and carbon signals (~77.2 ppm)
are well-documented and typically do not interfere with key analyte resonances.[3]

Step-by-Step Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of Methyl N-

formylanthranilate solid.

» Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCIs) directly within
a 5 mm NMR tube. To ensure homogeneity, cap the tube and gently invert it several times or

use a vortex mixer.

¢ Internal Standard (Optional): While modern spectrometers can lock onto the deuterium
signal of the solvent, a small amount of tetramethylsilane (TMS) can be added for precise
chemical shift referencing (6 = 0.00 ppm).

e Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine, ensuring
correct positioning.

e Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz
or higher to ensure adequate signal dispersion, particularly for the aromatic protons.
Standard acquisition parameters for both *H and 13C (including DEPT-135 for carbon type
differentiation) are typically employed.
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'H NMR Spectral Interpretation

The *H NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The
presence of two distinct functional groups—the formamide and the methyl ester—on the
aromatic ring leads to a characteristic set of signals. Due to restricted rotation around the
amide C-N bond, formamides can exist as cis and trans rotamers, which may result in two
distinct sets of signals for the formyl and NH protons.

/I Define nodes for atoms with positions C1 [label="C", pos="0,1.2!"]; C2 [label="C",
pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C",
pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"]; N7 [label="N", pos="2.08,1.2!"]; H_N
[label="H", pos="2.08,1.8!"]; C_formyl [label="C", pos="3.12,0.6!"]; H_formyl [label="H",
pos="3.12,0!"]; O_formyl [label="0", pos="4.16,1!"]; C_ester [label="C", pos="-2.08,1.2!"];
O_esterl [label="0", pos="-2.08,1.8!"]; O_ester2 [label="0", pos="-3.12,0.6!"]; C_methyl
[label="CH3s", pos="-4.16,1!"]; H3 [label="H", pos="-1.87,-1.0!"]; H4 [label="H", pos="0,-2.0!"];
H5 [label="H", pos="1.87,-1.0!"]; H6 [label="H", pos="1.87,1.0""];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

/I Substituent bonds C1 -- C6; C2 -- C_ester; C_ester -- O_esterl [style=double]; C_ester --
O_ester2; O_ester2 -- C_methyl; C1 -- N7; N7 -- H_N; N7 -- C_formyl; C_formyl -- H_formyl;
C_formyl -- O_formyl [style=double];

/I C-H bonds for aromatic protons C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;

/I Labels for protons label H3 [label="H-c", pos="-2.2,-1.2!", fontcolor="#EA4335"]; label_H4
[label="H-d", pos="0,-2.4!", fontcolor="#34A853"]; label H5 [label="H-e", pos="2.2,-1.2!",
fontcolor="#FBBCO05"]; label_H6 [label="H-f", pos="2.2,1.2!", fontcolor="#4285F4"]; label H N
[label="H-b", pos="2.4,2.0!", fontcolor="#EA4335"]; label _H_formyl [label="H-a",
pos="3.4,-0.2!", fontcolor="#34A853"]; label_C_methyl [label="H-g", pos="-4.4,1.4!",
fontcolor="#FBBCO05"]; } enddot Caption: Structure of Methyl N-formylanthranilate with proton
labeling.

Table 1: Expected *H NMR Data (400 MHz, CDCls)
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Proton Expected o o ]
Label . Multiplicity Integration

Assignment (ppm)

H-a Formyl (-CHO) 8.4-8.7 Singlet (s) 1H
] Broad Singlet (br
H-b Amide (N-H) 8.8-9.5 ) 1H
S

H-f Aromatic (C6-H) 8.1-8.3 Doublet (d) 1H
H-c Aromatic (C3-H) 79-81 Doublet (d) 1H
H-e Aromatic (C5-H) 75-7.7 Triplet (t) 1H
H-d Aromatic (C4-H) 71-7.3 Triplet (t) 1H

| H-g | Methyl Ester (-OCHS3s) | 3.9 - 4.0 | Singlet (s) | 3H |

o Formyl and Amide Protons (H-a, H-b): The deshielding effect of the adjacent carbonyl group
and nitrogen atom causes the formyl and amide protons to appear far downfield. The amide
proton signal is often broad due to quadrupole coupling with the 1N nucleus and chemical
exchange.

e Aromatic Protons (H-c, d, e, f): The four protons on the ortho-disubstituted benzene ring will
appear as a complex multiplet system. H-f, being ortho to the electron-withdrawing ester
group, is expected to be the most downfield of the aromatic signals. H-c, ortho to the
formamido group, will also be significantly downfield. The remaining protons, H-d and H-e,
will appear further upfield, with splitting patterns consistent with an ABCD spin system
(approximating to doublets and triplets).

» Methyl Protons (H-g): The three equivalent protons of the methyl ester group will appear as a
sharp singlet, deshielded by the adjacent oxygen atom. Its chemical shift is highly
characteristic of methyl esters.[4]

3C NMR Spectral Interpretation

The 13C NMR spectrum reveals all unique carbon environments within the molecule.

Table 2: Expected 3C NMR Data (100 MHz, CDClIs)
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Carbon Assignment Expected & (ppm)
Ester Carbonyl (C=0) 168 - 170
Amide Carbonyl (C=0) 160 - 163
Aromatic (C2) 138 - 140
Aromatic (C4) 134 - 136
Aromatic (C6) 131-133
Aromatic (C5) 123 -125
Aromatic (C3) 121-123
Aromatic (C1) 118 - 120

| Methyl Ester (-OCHs) | 52 - 53 |

o Carbonyl Carbons: Two distinct signals are expected in the downfield region. The ester
carbonyl carbon is typically found further downfield than the amide carbonyl carbon.

o Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbons
directly attached to the substituents (C1 and C2) are quaternary and will have lower intensity.
Their precise shifts are influenced by the electronic effects of the attached groups. The
protonated carbons (C3-C6) will appear as more intense signals in the range of 120-136

ppm.

o Methyl Carbon: The methyl carbon of the ester group will appear as a single, intense signal
in the upfield region, typically around 52-53 ppm.

Infrared (IR) Spectroscopy: Probing Functional
Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule by measuring the absorption of infrared radiation, which excites molecular
vibrations.
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Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)

Rationale for Technique Selection: ATR is a modern, preferred method for solid samples as it
requires minimal to no sample preparation, unlike the traditional KBr pellet method.[5] It
provides high-quality, reproducible spectra by pressing the sample directly onto a high-
refractive-index crystal (e.g., diamond or zinc selenide).
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Step-by-Step Methodology:
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o Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.qg.,
isopropanol) and a soft, lint-free wipe to remove any residues.

» Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial
as it is subtracted from the sample spectrum to remove interfering signals from the
atmosphere (e.g., COz2 and H20).

o Sample Application: Place a small amount of Methyl N-formylanthranilate powder directly
onto the center of the ATR crystal.

o Pressure Application: Lower the instrument's press arm or anvil to apply consistent pressure,
ensuring intimate contact between the sample and the crystal surface.

e Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final absorbance spectrum.

IR Spectral Interpretation

The IR spectrum of Methyl N-formylanthranilate is dominated by strong absorptions from its
two carbonyl groups and characteristic bands from the N-H and aromatic moieties.

Table 3: Characteristic IR Absorption Bands
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Wavenumber

Vibration Type Functional Group Intensity
(cm™)
3300 - 3350 N-H Stretch Secondary Amide Medium
3030 - 3100 C-H Stretch Aromatic Medium-Weak
~1720 C=0 Stretch Aromatic Ester Strong
~1685 C=0 Stretch (Amide )  Secondary Amide Strong
1580 - 1610 C=C Stretch Aromatic Ring Medium
1510 - 1540 N-H Bend (Amide II) Secondary Amide Strong
Asymmetric C-C-O )
1250 - 1310 Aromatic Ester Strong
Stretch
Symmetric O-C-C )
1100 - 1130 Aromatic Ester Strong

Stretch

| 750 - 770 | C-H Out-of-Plane Bend | 1,2-Disubstituted Aromatic | Strong |

e N-H and C=0 Regions: The presence of a medium-intensity band around 3300 cm~tis a
clear indicator of the N-H bond in the secondary amide.[6] The most prominent features are
the two strong carbonyl absorptions. The ester C=0 stretch is expected at a higher
frequency (~1720 cm™1) than the amide | band (~1685 cm~1). This difference arises from the
resonance effect in the amide group, which imparts more single-bond character to the C=0
bond, lowering its vibrational frequency.[7][8]

o Fingerprint Region: The region below 1600 cm~! contains a wealth of structural information.
The strong "Amide 11" band, a mix of N-H bending and C-N stretching, is highly characteristic.
Furthermore, the two strong C-O stretching bands of the aromatic ester group are expected
around 1280 cm~* and 1110 cm~1.[7] Finally, a strong band in the 750-770 cm~! range
confirms the ortho (1,2) substitution pattern on the benzene ring.[9]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides the exact molecular weight of a compound and offers structural
clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron lonization (EI-MS)

Rationale for Technique Selection: El is a classic, robust ionization technique that imparts
significant energy to the analyte, inducing extensive and reproducible fragmentation. This
fragmentation is highly valuable for structural elucidation by piecing together the molecular
puzzle.

Step-by-Step Methodology:

o Sample Introduction: A small amount of the sample is introduced into the instrument, typically
via a direct insertion probe or after separation by Gas Chromatography (GC). For a pure
solid, the direct probe is heated to volatilize the sample into the ion source.

 lonization: In the ion source, the gaseous analyte molecules are bombarded with a high-
energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a
positively charged radical cation known as the molecular ion (Me*).

e Fragmentation: The molecular ion is energetically unstable and rapidly undergoes
fragmentation, breaking down into a series of smaller, stable cations and neutral radicals.

e Mass Analysis: The positively charged ions (the molecular ion and its fragments) are
accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their
mass-to-charge ratio (m/z).

o Detection: The separated ions strike a detector, generating a signal proportional to their
abundance. The resulting plot of ion abundance versus m/z is the mass spectrum.

Mass Spectrum Interpretation

The mass spectrum will provide the molecular weight and a fragmentation fingerprint. The
molecular formula CoHsaNOs3 gives an exact mass of 179.058 g/mol .[5][10]

Table 4: Predicted Key lons in the EI Mass Spectrum
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Proposed
m/z Value Formula Notes
Fragment

Confirms
179 Molecular lon [M]e* [CoHaNO3z]e+ .
molecular weight.

Loss of the formyl

150 [M - CHOJ* [CsHsNO2]* _
radical.
Alpha-cleavage, loss
148 [M - OCHs]* [CsHeNO2]* of methoxy radical
from ester.
Loss of the
120 [M - CO2CH3s)* [C7HeNO]*

carbomethoxy radical.

| 92 | [CeHeN]* | [CeHeN]* | From m/z 120, loss of CO. |

Proposed Fragmentation Pathway: The fragmentation of Methyl N-formylanthranilate is
logically predicted to follow pathways characteristic of both aromatic amides and methyl esters.

[M - «OCHs]*
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e Molecular lon (m/z 179): The appearance of a strong peak at m/z 179 confirms the molecular
weight of the compound.

e Loss of Formyl Radical (m/z 150): A common pathway for N-formyl compounds is the
cleavage of the C-N bond, leading to the loss of a formyl radical («CHO, 29 Da).[11] This
would result in an ion at m/z 150, corresponding to the methyl anthranilate cation.

e Loss of Methoxy Radical (m/z 148): Esters frequently undergo alpha-cleavage with the loss
of the alkoxy group.[12] Loss of a methoxy radical (¢*OCHs, 31 Da) from the molecular ion
would produce a fragment at m/z 148.

o Loss of Carbomethoxy Radical (m/z 120): Cleavage of the bond between the aromatic ring
and the ester group results in the loss of the carbomethoxy radical (¢«CO2CHs, 59 Da),
yielding an N-formylanilinyl cation at m/z 120. Subsequent loss of carbon monoxide (CO, 28
Da) from this ion is a classic fragmentation pathway for acylium ions, producing a fragment
at m/z 92.[12]

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of Methyl N-formylanthranilate is a self-validating process when
NMR, IR, and MS are used in combination. *H and 3C NMR spectroscopy provide a definitive
map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity
of the aromatic, amide, and ester moieties. IR spectroscopy offers rapid and unambiguous
confirmation of the key functional groups, clearly distinguishing between the ester and amide
carbonyls. Finally, mass spectrometry verifies the molecular weight and reveals a predictable
fragmentation pattern that is entirely consistent with the proposed structure. Together, these
techniques provide an undeniable and comprehensive spectroscopic signature, ensuring the
identity and purity of Methyl N-formylanthranilate for researchers and drug development
professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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